REACTION_CXSMILES
|
[N:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([C:11]#[N:12])[C:5]=2[CH:4]=[CH:3][CH:2]=1.[N:13]#[C:14][NH2:15].[Na]>C(O)C>[C:14]([N:15]=[C:11]([C:6]1[C:5]2[CH:4]=[CH:3][CH:2]=[N:1][C:10]=2[CH:9]=[CH:8][CH:7]=1)[NH2:12])#[N:13] |f:1.2,^1:15|
|
Name
|
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=2C(=CC=CC12)C#N
|
Name
|
|
Quantity
|
312 mg
|
Type
|
reactant
|
Smiles
|
N#CN.[Na]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude mixture was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-6% of methanol/methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)N=C(N)C=1C=2C=CC=NC2C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |